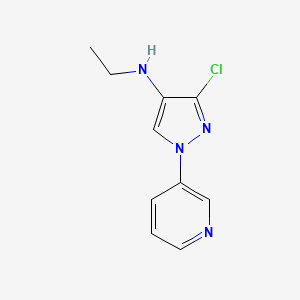

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Descripción general

Descripción

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyridine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine typically involves the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an intermediate pyrazolidine carboxylate. This intermediate is then chlorinated, oxidized, and hydrolyzed to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium azide or potassium cyanide can be employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research indicates that 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits promising biological activities, making it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets, which may include enzymes, receptors, or proteins involved in various biological pathways.

Potential Therapeutic Uses :

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

- Antimicrobial Effects : Research has indicated that this compound could exhibit activity against certain bacterial strains, suggesting its use as an antimicrobial agent.

Agricultural Applications

In agricultural science, the compound is being explored for its potential as a pesticide or herbicide. Its structural similarity to other bioactive compounds allows for the development of new pest control agents that are effective yet environmentally friendly.

Case Study: Pesticide Development

A notable case study involves the evaluation of this compound as a component in integrated pest management systems. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects.

Mecanismo De Acción

The mechanism by which 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

3-chloro-1H-pyrazol-1-yl)pyridine: Shares a similar pyrazole-pyridine structure but lacks the N-ethyl group.

3-bromo-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the N-ethyl group and chlorine atom can affect its interaction with molecular targets and its overall chemical properties .

Actividad Biológica

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS Number: 1374320-45-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring fused with a pyridine moiety, which is known to influence its pharmacological properties. The exploration of its biological activity encompasses various domains, including anticancer, anti-inflammatory, and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the chlorine atom and the N-ethyl group plays a crucial role in modulating these interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds containing the pyrazole structure. Specifically, derivatives similar to this compound have demonstrated significant antiproliferative activity against several cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Significant growth inhibition |

| Liver Cancer | HepG2 | Antiproliferative effects observed |

| Colorectal Cancer | HT29 | Notable cytotoxicity |

| Renal Cancer | 786-O | Reduced cell viability |

Studies indicate that compounds with the 1H-pyrazole scaffold can inhibit the growth of various cancer types, including lung, brain, and colorectal cancers .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:

| Compound | COX Inhibition (IC50) |

|---|---|

| 3-chloro-N-ethyl-pyrazole | 5.40 μM (COX-1) |

| 0.01 μM (COX-2) | |

| Selectivity index >344 |

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory agents with high selectivity for COX enzymes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still required for comprehensive understanding.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound. For instance:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer activities in vitro, finding that those with halogen substitutions exhibited enhanced potency against certain cancer cell lines .

- In Vivo Studies : Animal models have been utilized to further explore the anti-inflammatory effects of pyrazole derivatives, showing promising results in reducing edema in carrageenan-induced models .

Propiedades

IUPAC Name |

3-chloro-N-ethyl-1-pyridin-3-ylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-2-13-9-7-15(14-10(9)11)8-4-3-5-12-6-8/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUMSCJUXIVSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN(N=C1Cl)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.